molecular formula C15H14N4O4S B3020875 5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1797085-71-2

5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B3020875
CAS No.: 1797085-71-2
M. Wt: 346.36
InChI Key: VUTNNDQJFUEQKB-UHFFFAOYSA-N
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Description

5-((7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a sophisticated heterocyclic building block designed for pharmaceutical research and discovery. This molecule features a 7,8-dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to inhibit various biological targets such as kinases and Hsp90, a heat shock protein involved in cancer cell survival . This core structure is often utilized in compounds exhibiting potent anti-tumor activity . Fused to a benzo[d]oxazol-2(3H)-one group via a sulfonyl linker, this compound is a high-value intermediate for researchers developing new therapeutic agents. The integration of these moieties suggests potential applications in probing enzyme function or modulating protein-protein interactions. As a key synthetic precursor, it can be used to create novel chemical libraries for high-throughput screening or to optimize lead compounds in drug development programs. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

5-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-18-13-6-11(2-3-14(13)23-15(18)20)24(21,22)19-5-4-12-10(8-19)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTNNDQJFUEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=NC=NC=C4C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N4O4S
  • Molecular Weight : 346.36 g/mol
  • IUPAC Name : 5-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This step often requires controlled conditions with specific catalysts and solvents.
  • Substitution Reactions : Depending on the substituents on the ring, various substitution reactions can be performed to yield the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of pyridopyrimidines inhibited the proliferation of various tumor cell lines and induced apoptosis through the modulation of signaling pathways such as TNF-alpha production .

Antiviral Activity

The compound has shown potential antiviral effects:

  • In vitro studies indicated that certain derivatives inhibited the replication of viruses like human herpes virus type-1 (HHV-1) in cultured cells. The mechanism appears to involve modulation of immune responses and direct antiviral activity against viral components .

Anti-inflammatory Effects

Compounds within this chemical class have also been noted for their anti-inflammatory properties:

  • Research has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible therapeutic role in inflammatory diseases .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with cellular receptors that mediate immune responses and cell signaling pathways.

Case Studies and Research Findings

StudyFindings
Synthesized compounds showed low toxicity while inhibiting cell proliferation in various cancer lines.
Demonstrated antiviral activity against HHV-1 with significant selectivity indices.
Inhibition of TNF-alpha production linked to anti-inflammatory effects in fibroblast models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s closest structural analog is 5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 2034388-72-0, MW: 431.5), which shares the benzo[d]oxazol-2(3H)-one core and sulfonyl group but differs in substituents (Table 1) .

Table 1: Structural and Molecular Comparison

Property Target Compound Analog (CAS 2034388-72-0)
Core Structure Benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one
Substituent on Sulfonyl 7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl 3-((1-Cyclopropyl-6-methyl-2-oxo-pyridin-4-yl)oxy)azetidin-1-yl
Molecular Weight ~460 (estimated) 431.5
Key Functional Groups Bicyclic pyrimidine, sulfonyl Azetidine, cyclopropyl, pyridinone
Pharmacokinetic Considerations
  • Solubility : The analog’s azetidine and cyclopropyl groups likely enhance lipophilicity compared to the target compound’s polar pyridopyrimidinyl system.
  • Metabolic Stability : Azetidines are less prone to oxidative metabolism than six-membered rings, suggesting the analog may have a longer half-life .

Research Findings and Hypotheses

  • Target Compound: Limited direct data exist, but pyridopyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). Its sulfonyl group may facilitate binding to cysteine residues in target enzymes.
  • The sulfonyl-azetidine linkage could reduce off-target effects compared to bulkier substituents .

Q & A

Q. What are the standard synthetic routes for preparing 5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the sulfonyl group. A typical approach involves coupling a pre-synthesized pyrido[4,3-d]pyrimidine derivative with a 3-methylbenzo[d]oxazol-2(3H)-one scaffold under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Intermediate purity is critical; column chromatography (silica gel, EtOAc/hexane gradient) is recommended for isolation . Key Analytical Validation :
  • HPLC : Purity >95% using a C18 column (MeCN:H₂O, 70:30, 1 mL/min) .
  • ¹H NMR : Confirm sulfonyl linkage via downfield shifts (δ 3.5–4.0 ppm for pyrimidine protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group integration. Pyrido-pyrimidine protons typically show splitting patterns due to J-coupling (e.g., doublets at δ 4.2–4.5 ppm) .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <5 ppm mass error .
  • FTIR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and oxazole C-O-C (1250 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfonyl group hydrolysis. Stability tests (TGA/DSC) indicate decomposition >200°C. For aqueous solutions, use pH 6.5 buffers (e.g., ammonium acetate) to avoid degradation .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be systematically addressed?

  • Methodological Answer : Low yields (~30–40%) often arise from steric hindrance at the pyrimidine nitrogen. Optimization strategies include:
  • Catalysis : Add 10 mol% DMAP to enhance nucleophilicity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO > DMF > THF) for improved solubility .
  • Temperature Gradients : Incremental heating (50°C → 100°C) reduces side reactions .
    Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:
  • Dose-Response Curves : Use ≥10 concentrations (1 nM–100 µM) in triplicate .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
    Data Reconciliation Example :
StudyIC₅₀ (nM)Assay Conditions
A12 ± 3pH 7.4, HEK293
B45 ± 7pH 6.8, HeLa

Q. How can computational modeling guide structural modifications for enhanced target binding?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PyRx to predict binding poses in the ATP pocket of kinases. Focus on sulfonyl-oxazole interactions with Lys271 and Asp184 residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates viable derivatives .

Q. What environmental impact assessments are needed for lab-scale synthesis?

  • Methodological Answer : Follow INCHEMBIOL guidelines :
  • Waste Stream Analysis : Quantify sulfonate byproducts via ICP-MS.
  • Ecotoxicology : Test Daphnia magna LC₅₀ (48-h exposure) for acute toxicity.
    Mitigation : Replace DMF with Cyrene™ (biobased solvent) to reduce aquatic toxicity .

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